4,4'-二甲氧基二苯胺

描述

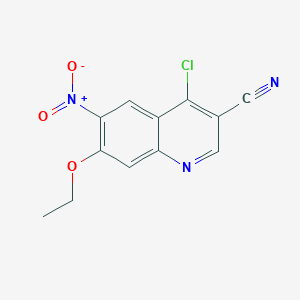

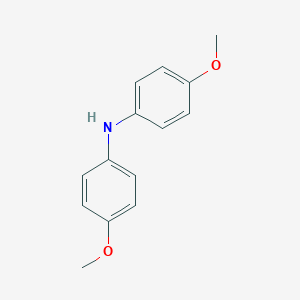

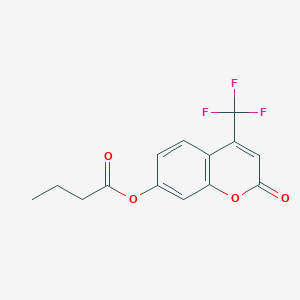

4,4'-Dimethoxydiphenylamine is a chemical compound that is a derivative of diphenylamine with two methoxy groups attached to the benzene rings. It is related to other compounds that have been synthesized and studied for various properties and applications, including its use as a precursor in the synthesis of other complex molecules.

Synthesis Analysis

The synthesis of 4,4'-Dimethoxydiphenylamine and related compounds involves various chemical reactions. For instance, the compound has been prepared by the animation of methoxyanilide with p-methoxy-bromobenzene using a palladium-catalyzed cross-coupling reaction . Other related compounds, such as triphenylamine derivatives, have been synthesized using the Suzuki coupling reaction, which is a popular method for forming carbon-carbon bonds .

Molecular Structure Analysis

The molecular structure of 4,4'-Dimethoxydiphenylamine-related compounds has been determined using techniques such as single-crystal X-ray diffraction. This technique has revealed details about the planarity of rings and the overall geometry of the molecules . The dihedral angles between substituted rings and the central units in some related compounds have been found to range from 33 to 45 degrees, indicating a certain degree of torsion or non-planarity .

Chemical Reactions Analysis

4,4'-Dimethoxydiphenylamine can undergo various chemical reactions. For example, it can be transformed into cyanamide derivatives by treatment with cyanogen chloride or by dehydration of N,N-bis(4-methoxyphenyl)urea . These reactions are reversible, and the cyanamide can be hydrolyzed back to the amine. Additionally, the compound can serve as a precursor for the synthesis of fluorinated derivatives, such as 6-[18F]fluorodopamine, which is used in medical imaging .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,4'-Dimethoxydiphenylamine and its derivatives have been extensively studied. These compounds exhibit a range of optical properties, including high quantum efficiency and significant Stokes shifts, which are important for applications in fluorescence and photophysics . The electrochemical properties have also been investigated, revealing insights into the redox behavior of these molecules . The crystal packing and intermolecular interactions in the solid state have been analyzed using Hirshfeld surface analysis, which helps in understanding the stability and behavior of these compounds in the crystalline form .

科学研究应用

橡胶硫化用化学添加剂

4,4’-二甲氧基二苯胺是一种二苯胺衍生物,用作硫化橡胶的化学添加剂 . 在制造业中,这种应用非常重要,因为通过添加某些化学物质可以增强橡胶的性能。

胺电子供体的合成

该化合物用于染料敏化太阳能电池 (DSSC) 中的有机供体-桥-受体二元体系中胺电子供体的合成 . 这种应用在可再生能源领域至关重要,特别是在高效太阳能电池的开发中。

电子给体

4,4’-二甲氧基二苯胺充当电子给体,用于合成有机非线性光学 (NLO) 发色团 . 这些发色团表现出高热稳定性和化学稳定性,具有高度非线性以及透明度 .

高性能光子器件

上述发色团用于高性能光子器件 . 这些器件具有广泛的应用,包括电信、数据处理和传感。

空穴传输材料

4,4’-二甲氧基二苯胺可以用作合成4,4’-二甲氧基二苯胺取代的9,9’-二芴亚甲基的空穴传输材料 . 该化合物具有 18% 的功率效率,可与电子传输层结合用于制备聚合物太阳能电池 .

光电器件的开发

作用机制

Target of Action

4,4’-Dimethoxydiphenylamine is an aromatic amine

Mode of Action

It is known to neutralize acids in exothermic reactions to form salts plus water . This suggests that it may interact with acidic targets in biological systems, potentially altering their function.

Biochemical Pathways

It is used as a hole transporting material that facilitates efficiency mobility of charges in an electrochemical device . This suggests that it may influence electron transport pathways in biological systems.

Pharmacokinetics

It is soluble in methanol and insoluble in water , which may influence its absorption and distribution in the body

Result of Action

It is used in the synthesis of 4,4’-dimethoxydiphenylamine-substituted 9,9’-bifluorenylidene with a power efficiency of 18% . This suggests that it may have significant effects on molecular structures and cellular processes, particularly those involving electron transport.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4,4’-Dimethoxydiphenylamine. For example, its reactivity with acids suggests that pH levels may influence its activity . Additionally, it is air sensitive , indicating that exposure to oxygen may affect its stability and efficacy.

安全和危害

未来方向

4,4’-Dimethoxydiphenylamine has been used in the synthesis of amine electron donating groups in organic donor-bridge-acceptor dyads in Dye Sensitized Solar Cells (DSSC) . It is an electron donor and used in the synthesis of organic nonlinear optical (NLO) chromophores . These chromophores exhibit high thermal and chemical stability, high degree of non-linearity, and transparency . They are used in high-performance photonic devices .

属性

IUPAC Name |

4-methoxy-N-(4-methoxyphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-16-13-7-3-11(4-8-13)15-12-5-9-14(17-2)10-6-12/h3-10,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOONNWIINSFBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025093 | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-dimethoxydiphenylamine is a fine very light gray to silver-gray crystalline solid. (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992) | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS RN |

101-70-2 | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20224 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Bis(4-methoxyphenyl)amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-methoxy-N-(4-methoxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Dimethoxydiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-methoxyphenyl)-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIMETHOXYDIPHENYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I912MLM9XT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 4,4'-Dimethoxydiphenylamine influence its antioxidant activity?

A: 4,4'-Dimethoxydiphenylamine demonstrates antioxidant properties due to the presence of electron-donating methoxy groups on its diphenylamine structure. These groups increase electron density, enhancing the molecule's ability to donate electrons to free radicals, thereby neutralizing them. [] For instance, in the study on lipid oxidation, 4,4'-Dimethoxydiphenylamine effectively inhibited the autoxidation of methyl linoleate, showcasing its radical scavenging ability. [] This highlights the structure-activity relationship where electron-donating substituents contribute significantly to the antioxidant activity of diphenylamines.

Q2: Can 4,4'-Dimethoxydiphenylamine be used in solar cell applications?

A: Yes, 4,4'-Dimethoxydiphenylamine shows promise in the development of Dye-Sensitized Solar Cells (DSSCs). Researchers have successfully incorporated it as a donor moiety in push-pull zinc porphyrin-based dyes. [] These dyes, when integrated into DSSCs, exhibited enhanced light-harvesting efficiency, particularly in the 550 nm range. [] This improved performance can be attributed to the broader absorption spectrum achieved by combining 4,4'-Dimethoxydiphenylamine with other chromophores like diketopyrrolopyrrole (DPP), effectively covering a larger portion of the visible spectrum. []

Q3: How does 4,4'-Dimethoxydiphenylamine contribute to the performance of perovskite solar cells?

A: 4,4'-Dimethoxydiphenylamine serves as a key building block for synthesizing effective hole-transporting materials (HTMs) used in perovskite solar cells. [] Specifically, it is utilized in the creation of KR216, a 9,9'-bifluorenylidene derivative, mimicking the structure of the well-established HTM spiro-OMeTAD. [] When incorporated into perovskite solar cells, KR216 facilitated efficient hole transport, contributing to a remarkable power conversion efficiency of 17.8%. []

Q4: Are there any interesting photophysical properties associated with 4,4'-Dimethoxydiphenylamine derivatives?

A: Yes, certain derivatives of 4,4'-Dimethoxydiphenylamine exhibit intriguing mechano-responsive luminescence (MRL) properties, specifically mechano-induced thermally activated delayed fluorescence (TADF). [] For example, "Y-shaped" donor-acceptor molecules incorporating 4,4'-Dimethoxydiphenylamine as the donor unit have shown a shift from weak blue fluorescence to bright yellow TADF upon grinding. [] This change is attributed to alterations in the dihedral angles of the molecule, influencing the intramolecular charge transfer processes and resulting in high-contrast MRL switching. []

Q5: What analytical techniques are commonly employed to study 4,4'-Dimethoxydiphenylamine and its derivatives?

A: Characterizing 4,4'-Dimethoxydiphenylamine and its derivatives often involves a combination of techniques. Electronic absorption spectroscopy helps analyze their light absorption characteristics, while fluorescence spectroscopy provides insights into their emission properties. [, ] Electrochemical methods, including cyclic voltammetry, are used to study their redox behavior. [] Computational tools, such as density functional theory (DFT) calculations, are also employed to understand their electronic structures and predict their optical properties. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[6-(Diaminomethylideneamino)hexanoylamino]hexanoic acid](/img/structure/B142821.png)

![(3S-cis)-(+)-2,3-Dihydro-7a-methyl-3-phenylpyrrolo[2,1-b]oxazol-5(7aH)-one](/img/structure/B142828.png)

![(27-Diethoxyphosphoryloxy-26,28-dihydroxy-25-pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaenyl) diethyl phosphate](/img/structure/B142847.png)